molecular formula C8H11NO3.ClH<br>C8H12ClNO3 B001134 Pyridoxine hydrochloride CAS No. 58-56-0

Pyridoxine hydrochloride

Cat. No.: B001134
CAS No.: 58-56-0
M. Wt: 205.64 g/mol
InChI Key: ZUFQODAHGAHPFQ-UHFFFAOYSA-N
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Description

Pyridoxine hydrochloride is a water-soluble form of vitamin B6, which is essential for various biochemical functions in the human body. It is commonly found in foods such as meat, fish, potatoes, and non-citrus fruits. This compound is often used as a dietary supplement to prevent or treat vitamin B6 deficiency, which can lead to conditions like anemia, dermatitis, and neurological disorders .

Mechanism of Action

Target of Action

Pyridoxine hydrochloride, also known as Vitamin B6, is an essential nutrient required for normal functioning of many biological systems within the body . Its primary targets are the enzymes involved in the metabolism of proteins, carbohydrates, and fats . It also plays a crucial role in the synthesis of neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) .

Mode of Action

Pyridoxine is converted to its biologically active form, pyridoxal 5’-phosphate (PLP), in the body . PLP serves as a coenzyme in a wide range of biochemical reactions . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA within the central nervous system . It also plays a role in the synthesis of heme, a component of hemoglobin .

Biochemical Pathways

This compound is involved in numerous biochemical pathways. It plays a key role in the metabolism of amino acids and glycogen . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . Furthermore, it contributes to the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and GABA .

Pharmacokinetics

Pyridoxine is readily absorbed from the gastrointestinal tract . It is then metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . These active forms are stored in the liver and muscle tissue . The half-life elimination of pyridoxine is approximately 15 to 20 days . It is excreted in the urine as metabolites .

Result of Action

The action of this compound results in the normal functioning of many biological systems within the body . It aids in the metabolism of proteins, carbohydrates, and fats . It also contributes to the synthesis of neurotransmitters, which are crucial for normal brain function . Additionally, it plays a role in the synthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat and moisture . Therefore, it should be stored in a cool and dry place to maintain its efficacy . Moreover, certain medications, such as isoniazid, can competitively inhibit the action of pyridoxine, leading to a deficiency .

Biochemical Analysis

Biochemical Properties

Pyridoxine hydrochloride is involved in numerous biochemical reactions. It is converted to pyridoxal 5-phosphate in the body, which acts as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It interacts with over 100 enzymes involved in protein metabolism . The interactions are typically non-covalent and reversible, allowing for dynamic regulation of metabolic pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It helps produce digestive enzymes necessary for the breakdown and absorption of nutrients from food . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate filaggrin production in human epidermal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to pyridoxal 5’-phosphate, which acts as a coenzyme in various biochemical reactions . It binds to enzymes and influences their activity, leading to changes in the synthesis of amino acids, neurotransmitters, and other biomolecules . It can also influence gene expression by acting as a coenzyme for enzymes involved in DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, exposure to regular laboratory light was found to degrade this compound, with greater degradation observed at higher pH and longer exposure time . It remained stable under yellow or golden fluorescent light conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on Sprague-Dawley rats, this compound significantly reduced postprandial glucose levels compared to the control group . High doses of this compound can cause sensory neuropathy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . It interacts with various enzymes and cofactors in these pathways .

Subcellular Localization

Some studies suggest that it may localize to the Golgi apparatus and the trans-Golgi network

Chemical Reactions Analysis

Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to pyridoxal hydrochloride using manganese dioxide in acidic conditions .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
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InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
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InChI Key

ZUFQODAHGAHPFQ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12ClNO3
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Related CAS

65-23-6 (Parent)
Record name Pyridoxine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID1040792
Record name Pyridoxine hydrochloride
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Molecular Weight

205.64 g/mol
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Physical Description

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Record name 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1)
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Record name Pyridoxine hydrochloride
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Boiling Point

Sublimes
Record name PYRIDOXINE HYDROCHLORIDE
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Solubility

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified.
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Vapor Pressure

0.00000006 [mmHg]
Record name Pyridoxine hydrochloride
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Mechanism of Action

BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED., NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE., PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/, PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/
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Color/Form

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets

CAS No.

58-56-0, 12001-77-3
Record name Pyridoxine hydrochloride
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Melting Point

207 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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